molecular formula C10H14N2O2 B13468665 methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate

methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13468665
M. Wt: 194.23 g/mol
InChI Key: NMLQKXWDFDYVEJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and the use of automated synthesizers to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .

Scientific Research Applications

Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate include other pyrrolopyrazine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-9(10(13)14-2)5-8-6-11-3-4-12(7)8/h5,11H,3-4,6H2,1-2H3

InChI Key

NMLQKXWDFDYVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2N1CCNC2)C(=O)OC

Origin of Product

United States

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